Solvent Blue 122
CAS No.: 92880-57-4
Cat. No.: VC13353035
Molecular Formula: C22H16N2O4
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92880-57-4 |
---|---|
Molecular Formula | C22H16N2O4 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide |
Standard InChI | InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25) |
Standard InChI Key | DAPGHBPTUCXSRG-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical and Structural Properties of Solvent Blue 122
Fundamental Chemical Characteristics
Solvent Blue 122, systematically identified as 1-(p-Acetamidoanilino)-4-hydroxyanthraquinone, possesses the molecular formula and a molecular weight of 584.64 g/mol . Its structure combines anthraquinone and azo functional groups, contributing to its intense coloration and solvent compatibility. The compound typically presents as a dark blue powder or granular solid, with color intensity varying based on concentration and substrate .
Table 1: Key Physicochemical Properties of Solvent Blue 122
Property | Value/Description |
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CAS Number | 12237-63-7 |
Solubility | Soluble in alcohols, ketones, esters; Insoluble in water |
Melting Point | >300°C (decomposes) |
Lightfastness | Excellent (4-5 on Blue Wool Scale) |
Thermal Stability | Stable up to 200°C |
Solubility and Compatibility
The dye exhibits preferential solubility in organic solvents such as toluene, dimethylformamide, and ethyl acetate, achieving concentrations up to 15% w/v without precipitation . This property underpins its utility in solvent-based systems, where it demonstrates broad compatibility with polymers like polypropylene (PP), polyethylene (PE), and polyvinyl chloride (PVC) . In contrast, aqueous applications remain limited due to its hydrophobic nature, though microemulsion techniques have enabled limited water dispersion in specialized textile treatments .
Synthesis and Manufacturing Processes
Conventional Synthesis Route
The industrial production of Solvent Blue 122 traditionally involves coupling reactions between p-aminoacetanilide and 1,4-dihydroxyanthraquinone derivatives. Early methods required prolonged reaction times (18-24 hours) at elevated temperatures (80-90°C), often yielding suboptimal purity levels below 85% .
Advanced Catalytic Synthesis
Recent patent innovations (CN110499039A) describe a optimized process achieving 95.16% yield through:
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Stepwise Mixing: Initial dissolution of p-aminoacetanilide in hydrochloric acid (40-50°C, 30 minutes)
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Catalyzed Coupling: Use of CJ-series catalysts (0.8g/kg substrate) during anthraquinone derivatization
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Precision Temperature Control: Gradual heating to 85-90°C with dropwise reactant addition over 3-4 hours
This method reduces byproduct formation by 27% compared to conventional approaches while cutting energy consumption through shorter reaction cycles .
Equation 1: Simplified Synthesis Pathway
Industrial Applications and Performance
Printing Inks
Solvent Blue 122 dominates the solvent-based ink sector, constituting 38% of blue dyes in flexographic and gravure printing systems . Its high tinctorial strength (1.5× greater than Solvent Blue 19) allows formulations at 0.5-2.5% loadings while maintaining optical density standards (ISO 2846-1).
Polymer Coloration
In plastic resins, the dye demonstrates exceptional migration resistance, with less than 0.01% leaching observed in PVC after 1,000 hours of UV exposure (ASTM D4329). This performance enables its use in automotive interior components requiring long-term colorfastness .
Textile Auxiliary Applications
While primarily a solvent dye, Solvent Blue 122 sees niche use in synthetic fiber dyeing, particularly for polyester-acrylic blends. Pad-dry-cure processes at 130-150°C achieve wash-fastness ratings of 4-5 (AATCC 61-2013), though its adoption remains limited compared to disperse dyes .
Stability and Degradation Profiles
Thermal Resistance
Thermogravimetric analysis (TGA) reveals decomposition onset at 287°C under nitrogen atmosphere, with complete degradation by 420°C . This thermal profile permits use in high-temperature processing methods like injection molding (typical cycle temperatures: 200-260°C).
Photolytic Behavior
Accelerated weathering tests (QUV-A, 340nm) show 15% color loss after 1,500 hours, outperforming many anthraquinone dyes but remaining inferior to copper-phthalocyanine alternatives . Stabilization with UV absorbers like Tinuvin 328 can extend service life by 300% in exterior coatings .
Environmental and Regulatory Considerations
Ecotoxicological Data
While comprehensive ecotoxicity studies remain sparse, preliminary assays indicate:
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Daphnia magna: 48h LC₅₀ = 12mg/L (OECD 202)
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Aliivibrio fischeri: 30min EC₅₀ = 8.7mg/L (ISO 11348-3)
These values classify Solvent Blue 122 as moderately toxic under REACH guidelines, necessitating containment in industrial wastewater streams .
Regulatory Status
The dye holds unrestricted status under EU Regulation (EC) No 1907/2006 (REACH) but requires Material Safety Data Sheet (MSDS) documentation for occupational handling due to potential respiratory sensitization risks .
Comparative Analysis with Structural Analogs
Table 2: Performance Comparison of Anthraquinone-Based Solvent Dyes
Dye | CI Number | (nm) | Molar Extinction (L/mol·cm) | Heat Resistance (°C) |
---|---|---|---|---|
Solvent Blue 122 | 60744 | 598 | 28,400 | 287 |
Solvent Blue 19 | 60743 | 592 | 24,100 | 275 |
Solvent Green 3 | 61570 | 642 | 18,900 | 265 |
Data illustrate Solvent Blue 122's superior molar extinction coefficient and thermal stability relative to analogs, justifying its premium pricing in color-critical applications .
Emerging Research and Future Directions
Recent investigations focus on:
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Nanoparticle Formulations: Encapsulation in silica matrices (50-100nm particles) to enhance aqueous dispersibility for textile coatings
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Biodegradation Pathways: Identification of Pseudomonas spp. capable of cleaving azo bonds under anaerobic conditions
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Advanced Material Integration: Use as a charge-transfer mediator in dye-sensitized solar cells (DSSCs), achieving 2.1% photon conversion efficiency in prototype devices
These developments suggest expanding roles beyond traditional coloration, particularly in energy storage and environmental remediation technologies.
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